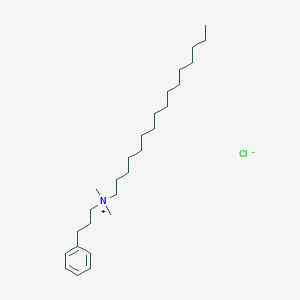
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecylamine with 3-phenylpropyl chloride. The reaction is usually carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecylamine+3-phenylpropyl chloride→N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, although these are less common for the entire molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution: The major products are typically the substituted ammonium compounds.
Oxidation: The major products include oxidized derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield.
Biology and Medicine: In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in the extraction of membrane proteins.
Industry: In industrial applications, it is used as an emulsifying agent in the formulation of detergents and personal care products. Its ability to reduce surface tension makes it valuable in various cleaning and cosmetic products.
Mecanismo De Acción
The primary mechanism of action of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride involves its interaction with lipid bilayers. The long hydrophobic tail inserts into the lipid bilayer, while the positively charged ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, leading to increased permeability or complete disruption of the membrane.
Comparación Con Compuestos Similares
- N,N-Dimethyl-N-(3-phenylpropyl)octadecan-1-aminium chloride
- N,N-Dimethyl-N-(3-phenylpropyl)dodecan-1-aminium chloride
Uniqueness: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
156125-35-8 |
|---|---|
Fórmula molecular |
C27H50ClN |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
hexadecyl-dimethyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-28(2,3)26-21-24-27-22-18-17-19-23-27;/h17-19,22-23H,4-16,20-21,24-26H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XITSGDNCKAAJSW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

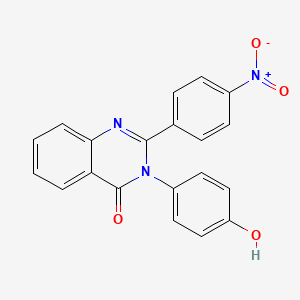

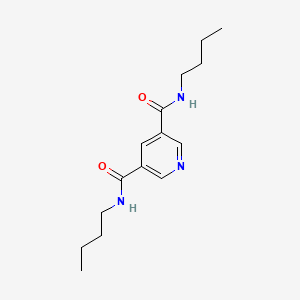

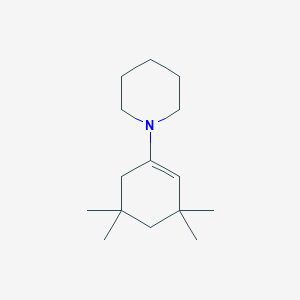
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
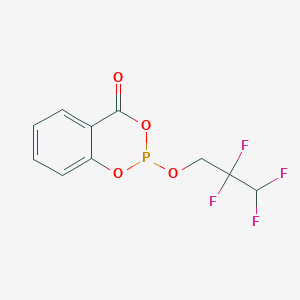

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
